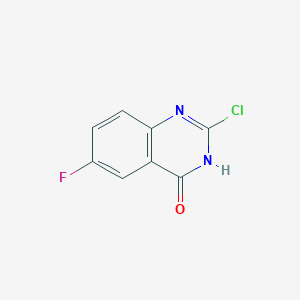
2-chloro-6-fluoroquinazolin-4(3H)-one
Übersicht
Beschreibung
2-Chloro-6-fluoroquinazolin-4(3H)-one is a chemical compound with the CAS Number: 769158-12-5 . It has a molecular weight of 198.58 and its molecular formula is C8H4ClFN2O . The compound is solid in physical form .
Synthesis Analysis
The synthesis of 2-chloro-6-fluoroquinazolin-4(3H)-one involves the use of sodium hydroxide in tetrahydrofuran and water at 20℃ for 12 hours under an inert atmosphere . The starting material, 2,4-Dichloro-6-fluoroquinazoline, is dissolved in tetrahydrofuran .Molecular Structure Analysis
The InChI code for 2-chloro-6-fluoroquinazolin-4(3H)-one is 1S/C8H4ClFN2O/c9-8-11-6-2-1-4 (10)3-5 (6)7 (13)12-8/h1-3H, (H,11,12,13) . The InChI Key is CBHYEOLZQCLMSY-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
2-Chloro-6-fluoroquinazolin-4(3H)-one is a solid compound . The compound should be stored at a temperature between 2-8°C .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
The development of chloroquine-containing compounds, derived from the 4-aminoquinoline scaffold, highlights the evolution of this class of chemicals from antimalarial to broader therapeutic uses, including anticancer applications (Njaria et al., 2015). This evolution underscores the potential for compounds like "2-chloro-6-fluoroquinazolin-4(3H)-one" to be repurposed or developed for varied clinical applications beyond their initial scope.
Analytical Methods
Research into analytical methods for determining antioxidant activity outlines various assays that can potentially apply to studying the antioxidant properties of compounds similar to "2-chloro-6-fluoroquinazolin-4(3H)-one" (Munteanu & Apetrei, 2021). These methods include spectrophotometry and electrochemical (bio)sensors, highlighting the relevance of such compounds in antioxidant research.
Biological Activity
The repurposing of chloroquine and hydroxychloroquine, both belonging to the 4-aminoquinoline family, for autoimmune disorders like systemic lupus erythematosus and rheumatoid arthritis, reflects the immunosuppressive capabilities of this chemical class (Taherian et al., 2013). This suggests that compounds with similar structures could also possess significant biological activities worth exploring in autoimmune and inflammatory diseases.
Environmental Remediation
The use of redox mediators in conjunction with oxidoreductive enzymes for the treatment of organic pollutants presents a novel application area for compounds within the same chemical family as "2-chloro-6-fluoroquinazolin-4(3H)-one" (Husain & Husain, 2007). These compounds can enhance the efficiency of enzymatic degradation of recalcitrant pollutants, indicating their potential utility in environmental clean-up efforts.
Safety And Hazards
Eigenschaften
IUPAC Name |
2-chloro-6-fluoro-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClFN2O/c9-8-11-6-2-1-4(10)3-5(6)7(13)12-8/h1-3H,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBHYEOLZQCLMSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=O)NC(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60586537 | |
| Record name | 2-Chloro-6-fluoroquinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60586537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-6-fluoroquinazolin-4(3H)-one | |
CAS RN |
769158-12-5 | |
| Record name | 2-Chloro-6-fluoroquinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60586537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



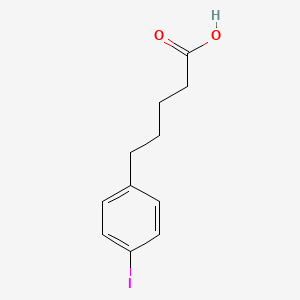
![(2Z)-2-amino-3-[(E)-[(2E)-3-(2-nitrophenyl)prop-2-en-1-ylidene]amino]but-2-enedinitrile](/img/structure/B1436651.png)
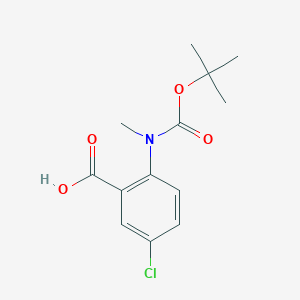
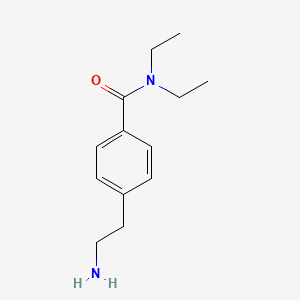
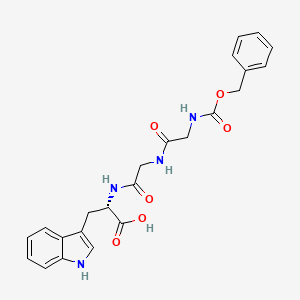
![2-[(3-Fluorobenzoyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B1436657.png)
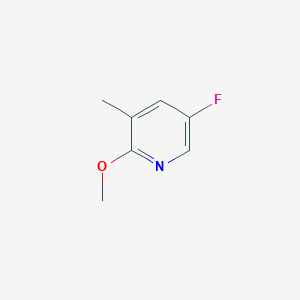

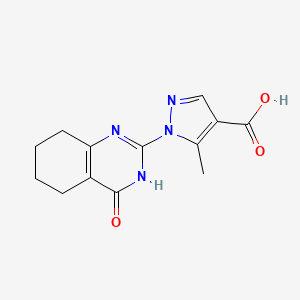
![3-Chloro-5-cyclopropyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1436666.png)
![3-mercapto-5-propyl[1,2,4]triazolo[4,3-{a}]pyrimidin-7(8{H})-one](/img/structure/B1436667.png)
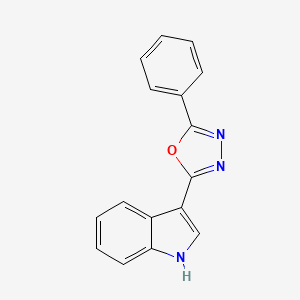
![6-cyclopropyl-1-(4-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1436669.png)
![4-[5-(Oxolan-2-yl)-1,2,4-oxadiazol-3-yl]phenol](/img/structure/B1436671.png)